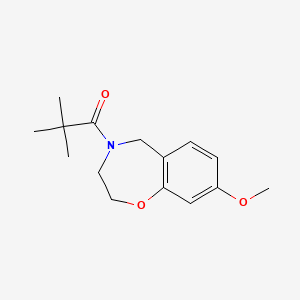![molecular formula C16H21F3N2O3 B7051672 N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051672.png)
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-propan-2-yloxy-2-(trifluoromethyl)benzyl chloride with oxazinane-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazinane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide
- N-[[4-ethoxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide
Uniqueness
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide stands out due to its specific combination of a propan-2-yloxy group and a trifluoromethyl group, which imparts unique physicochemical properties. These properties include enhanced lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-11(2)24-13-6-5-12(14(9-13)16(17,18)19)10-20-15(22)21-7-3-4-8-23-21/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQIYVJMRWSHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CNC(=O)N2CCCCO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-(3-hydroxy-3-methylazetidin-1-yl)methanone](/img/structure/B7051594.png)
![N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051598.png)
![3,5-dimethyl-N-[(1-phenylimidazol-2-yl)methyl]oxolane-2-carboxamide](/img/structure/B7051604.png)
![2-(1,3-dihydro-2-benzofuran-5-ylsulfonylamino)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7051612.png)
![4-[4-(Cyclopropylsulfamoyl)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7051625.png)

![3-(methylcarbamoylamino)-N-[2-(3-methylphenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7051664.png)
![1-[(2-Bromothiophen-3-yl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea](/img/structure/B7051676.png)
![N-[(2S)-1-hydroxypropan-2-yl]-N,3-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide](/img/structure/B7051677.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7051683.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2-methylpropanamide](/img/structure/B7051691.png)
![2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7051696.png)
![3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide](/img/structure/B7051700.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone](/img/structure/B7051708.png)
